5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide
Description
5-Chloro-N-(2-phenylethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a chlorine substituent at the 5-position of the thiophene ring and a 2-phenylethyl group attached to the carboxamide nitrogen. The 2-phenylethyl substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C13H12ClNOS |
|---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) |
InChI Key |
QHNPBYFSHXTXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Thiophene-2-Carboxylic Acid Derivatives
The foundational step involves introducing a chlorine atom at the 5-position of the thiophene ring. A widely adopted method utilizes thiophene-2-carboxylic acid as the starting material, subjected to electrophilic aromatic substitution.
Procedure :
Alternative Halogenation Strategies
For laboratories avoiding gaseous chlorine, N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C achieves comparable regioselectivity, albeit with slightly reduced yields (70–75%).
Formation of 5-Chlorothiophene-2-Carbonyl Chloride
Thionyl Chloride-Mediated Activation
Converting the carboxylic acid to its reactive acyl chloride is critical for subsequent amide coupling.
Procedure :
- Reflux 5-chlorothiophene-2-carboxylic acid (1.0 equiv) with excess thionyl chloride (3.0 equiv) in anhydrous toluene for 4 hours.
- Remove excess SOCl₂ via rotary evaporation under reduced pressure.
Purity : >95% by ¹H NMR (CDCl₃, δ 7.82 ppm, singlet, 1H thiophene).
Oxalyl Chloride as a Safer Alternative
Oxalyl chloride (1.5 equiv) with catalytic DMF (0.05 equiv) in DCM at 0°C provides a low-temperature option, minimizing decomposition risks.
Amidation with 2-Phenylethylamine
Direct Coupling via Acyl Chloride
The final step involves reacting 5-chlorothiophene-2-carbonyl chloride with 2-phenylethylamine under Schotten-Baumann conditions.
Procedure :
- Dissolve 2-phenylethylamine (1.2 equiv) in tetrahydrofuran (THF) and cool to 0°C.
- Add acyl chloride (1.0 equiv) dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.
- Stir for 6 hours at room temperature.
Workup :
- Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 65–72%.
Surfactant-Assisted Aqueous Amidation
A recent innovation employs sodium dodecyl sulfate (SDS) as a micellar catalyst in water, enhancing atom economy:
Procedure :
- Mix 5-chlorothiophene-2-carboxylic acid (1.0 equiv), 2-phenylethylamine (1.1 equiv), and SDS (0.2 equiv) in water.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and stir at 25°C for 24 hours.
Yield : 68% with 99% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl Chloride | High reactivity, short reaction time | Corrosive reagents | 72 | 95 |
| Oxalyl Chloride | Mild conditions | Higher cost | 70 | 97 |
| Surfactant-Mediated | Eco-friendly, no organic solvents | Longer reaction time | 68 | 99 |
Structural Characterization and Validation
Spectroscopic Identification
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at tR = 8.2 min, confirming >98% purity.
Industrial-Scale Considerations
Batch processes using continuous flow reactors optimize heat transfer during exothermic amidation steps, achieving throughputs of 50 kg/day with 70% yield. Key parameters include:
- Residence time: 30 minutes
- Temperature: 40°C
- Pressure: 2 bar
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity: The 2-phenylethyl group in the target compound likely increases logP compared to polar derivatives like 4b (hydroxyphenyl) or rivaroxaban (oxazolidinone-morpholinone).
- Synthetic Accessibility: The difluorovinyl derivative (3k) and nitrothiazole analog (77) are synthesized in moderate yields (58–69%), while chalcone derivatives (4b–4g) show variable yields (43–75%) .
- Stability: Fluorinated and nitro-substituted analogs (3k, 77) may exhibit enhanced metabolic stability due to electron-withdrawing effects.
Anticoagulant Activity
- Rivaroxaban: A direct Factor Xa inhibitor with IC₅₀ values in the low nanomolar range. Its oxazolidinone and morpholinone moieties are critical for binding to the Factor Xa active site .
- Target Compound: Lacks the complex heterocyclic substituents of rivaroxaban, suggesting reduced anticoagulant potency. However, the phenylethyl group may facilitate interactions with hydrophobic enzyme pockets.
Antimicrobial Activity
- Chalcone Derivatives (4b–4g): Varied substituents (e.g., bromo, fluoro) influence antibacterial and antifungal efficacy. For example, 4e (3-bromophenyl) shows higher activity than 4g (2-fluorophenyl) .
Pharmacokinetic and Toxicological Considerations
- Rivaroxaban: Demonstrates favorable oral absorption and half-life (~5–13 hours) due to optimized solubility and protein binding .
- Nitrothiazole Analog (77): Potential toxicity concerns due to nitro group metabolism, which may generate reactive intermediates .
- Target Compound: The phenylethyl group may enhance blood-brain barrier penetration but could increase CYP450-mediated metabolism risks.
Biological Activity
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa . The compound's inhibition zones were comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an alternative antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Its cytotoxic effects were evaluated on various cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported IC50 values ranging from 7 to 20 µM against pancreatic and breast cancer cell lines . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cells
In a specific case study involving MCF-7 breast cancer cells, treatment with the compound led to observable morphological changes indicative of apoptosis. Flow cytometry analysis revealed that the compound significantly increased the percentage of cells in the sub-G1 phase, suggesting effective induction of cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Studies have indicated that the compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Regulation : It induces cell cycle arrest at critical checkpoints, particularly in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways, leading to DNA fragmentation and cellular death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives like this compound. Modifications at various positions on the thiophene ring or phenethyl side chain can enhance biological activity while minimizing toxicity.
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide?
The synthesis typically involves coupling 5-chlorothiophene-2-carbonyl chloride with 2-phenylethylamine. A common protocol includes:
- Dissolving equimolar amounts of the acid chloride and amine in acetonitrile.
- Refluxing under stirring for 1–2 hours to facilitate nucleophilic acyl substitution .
- Crystallization via slow solvent evaporation (e.g., isopropyl alcohol) to obtain pure crystals (~50% yield) .
Key characterization includes NMR (amide proton at δ 10.2–10.5 ppm), IR (C=O stretch at ~1680 cm⁻¹), and mass spectrometry (molecular ion peak matching calculated molecular weight) .
Q. How are impurities detected and quantified during synthesis?
Impurities (e.g., unreacted starting materials or hydrolysis byproducts) are identified using:
Q. What solvent systems are optimal for recrystallization?
Ethanol, isopropyl alcohol, or ethyl acetate are preferred due to moderate polarity, which balances solubility at high temperatures and low solubility at room temperature. Slow evaporation minimizes inclusion of solvent molecules in the crystal lattice .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield improvements focus on:
- Catalyst screening : Diethylamine (4.0 ml) enhances nucleophilicity of 2-phenylethylamine, accelerating coupling .
- Temperature control : Reflux at 323 K for 2 hours reduces side reactions like hydrolysis of the acid chloride .
- Protecting groups : Temporarily protecting the thiophene chlorine with acetyl groups prevents unwanted substitutions .
Q. What intramolecular interactions stabilize the crystal structure?
X-ray diffraction reveals:
- Hydrogen bonds : N–H⋯O (2.02 Å) and C–H⋯O (2.38 Å) interactions form pseudo-six-membered rings, locking the amide conformation .
- Dihedral angles : The thiophene and phenyl rings are non-planar (13.5°–16.1°), reducing steric clash between the 5-chloro substituent and phenylethyl group .
- S–S stacking : Weak interactions between thiophene sulfur atoms contribute to layered packing .
Q. How does chlorination at the thiophene 5-position influence reactivity?
The 5-chloro group:
Q. What computational methods predict the compound’s electronic properties?
Q. How does pH affect the compound’s stability in aqueous solutions?
Q. What structure-activity relationships (SAR) are observed in related thiophene carboxamides?
- Chloro substitution : Para-chloro on the phenyl ring enhances intermolecular hydrogen bonding (↑ thermal stability), while ortho-chloro induces conformational rigidity (↓ solubility) .
- Phenylethyl chain : Longer alkyl chains (e.g., propyl) reduce bioavailability due to increased logP values (>3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
